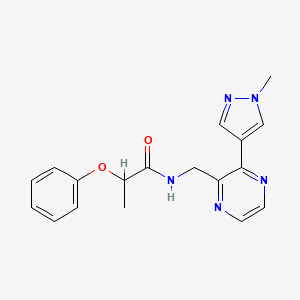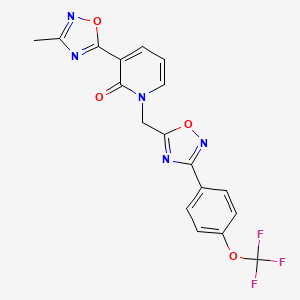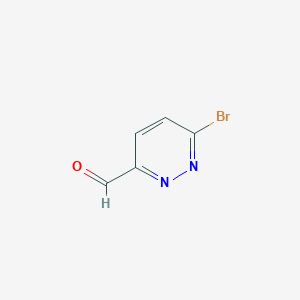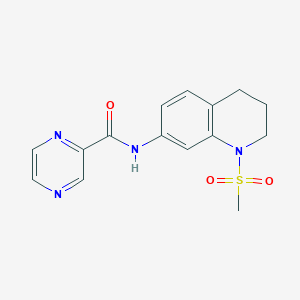
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is a synthetic organic compound featuring a complex structure with multiple functional groups This compound is notable for its inclusion of both quinoline and pyrazine moieties, linked through a carboxamide group The presence of a methylsulfonyl group further adds to its chemical versatility and potential reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide generally involves multi-step reactions starting from commercially available precursors. A typical synthetic route might include:
Formation of 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This can be achieved by sulfonylation of tetrahydroquinoline using methylsulfonyl chloride under basic conditions.
Formation of Pyrazine-2-carboxamide: : This might involve the reaction of pyrazine with a suitable carboxylating agent, such as ethyl chloroformate, followed by amination.
Coupling Reaction: : The two fragments (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline and pyrazine-2-carboxamide) are then coupled using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial production, the process would need to be optimized for scalability, yield, and cost-effectiveness:
Bulk Reaction Vessels: : Using larger reactors for the sulfonylation and carboxylation reactions, ensuring thorough mixing and controlled temperature conditions.
Automated Processes: : Employing automated systems for reagent addition and monitoring reaction progress via in-situ analysis (e.g., NMR, HPLC).
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially at the quinoline or sulfonyl moieties.
Reduction: : Selective reduction of functional groups, such as the nitro group in related compounds.
Substitution: : Nucleophilic substitution reactions, especially involving the pyrazine ring or sulfonyl group.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Catalytic hydrogenation or the use of reducing agents like lithium aluminium hydride.
Substitution: : Utilizing nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
Oxidation Products: : Modified quinoline or pyrazine structures with oxidized functional groups.
Reduction Products: : Compounds with reduced or altered functional groups, such as amines from nitro groups.
Substitution Products: : New derivatives with substituted pyrazine or quinoline rings.
科学研究应用
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is explored in several scientific domains:
Chemistry: : As an intermediate for synthesizing more complex molecules.
Biology: : Potential use in studying enzyme inhibition or receptor binding due to its structural features.
Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory or anti-cancer properties.
Industry: : Utilized in the development of specialized materials or as a component in chemical manufacturing processes.
作用机制
The compound’s mechanism of action would depend on its specific application:
Molecular Targets: : Might include enzymes, receptors, or other proteins.
Pathways Involved: : Could involve inhibition of enzymatic activity, receptor modulation, or interference in signaling pathways.
相似化合物的比较
Similar Compounds
N-(quinolin-8-yl)pyrazine-2-carboxamide
N-(2-methylquinolin-4-yl)pyrazine-2-carboxamide
N-(4-chloroquinolin-3-yl)pyrazine-2-carboxamide
Uniqueness
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is unique due to the presence of a methylsulfonyl group, which can influence its chemical reactivity and biological activity, setting it apart from other pyrazine or quinoline-based compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its intricate structure and the presence of multiple functional groups make it a valuable candidate for further research and development.
属性
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-23(21,22)19-8-2-3-11-4-5-12(9-14(11)19)18-15(20)13-10-16-6-7-17-13/h4-7,9-10H,2-3,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJYDKHXZPTLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
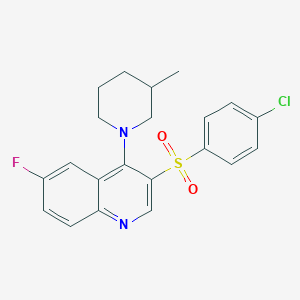
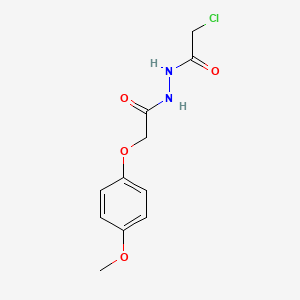
![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2676133.png)
![3-[5-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2676136.png)
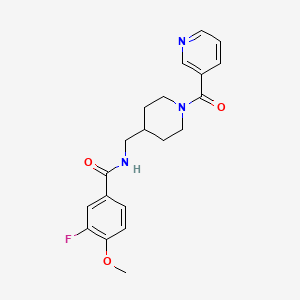
![N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2676141.png)
![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2676143.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2676144.png)
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2676145.png)

